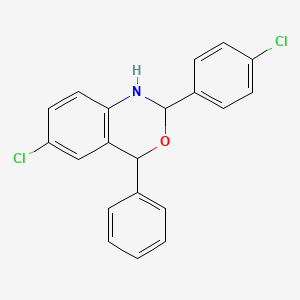![molecular formula C23H25NO4S B11682489 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthalene ring, a thiophene ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene derivative: Starting with a methoxynaphthalene, the compound undergoes nitration followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide linkage.
Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving a suitable diene and a sulfur source.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated naphthalene or thiophene derivatives.
Applications De Recherche Scientifique
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other naphthalene and thiophene derivatives.
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of a naphthalene ring with a thiophene ring and an ester group is relatively rare, providing unique electronic and steric properties.
- This compound’s specific functional groups allow for targeted interactions in biological systems, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C23H25NO4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-28-23(26)20-18(10-14(2)3)13-29-22(20)24-21(25)17-7-6-16-12-19(27-4)9-8-15(16)11-17/h6-9,11-14H,5,10H2,1-4H3,(H,24,25) |
Clé InChI |
SWEZVDWNPRVZLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
